molecular formula C18H13Cl2N7 B214874 N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine

Numéro de catalogue B214874
Poids moléculaire: 398.2 g/mol
Clé InChI: LGZDIGBBDWQUOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is involved in neuroinflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.

Mécanisme D'action

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine binds selectively to the TSPO, which is expressed in high levels in activated microglia and astrocytes in the brain. TSPO is involved in the regulation of neuroinflammation and oxidative stress, and its expression is upregulated in response to various neurological disorders.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine has been shown to reduce neuroinflammation and oxidative stress in animal models of various neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in lab experiments is its high selectivity for the TSPO, which allows for accurate measurement of neuroinflammation. However, one limitation is its relatively short half-life, which requires frequent administration in animal studies.

Orientations Futures

1. Further studies are needed to determine the optimal dosage and administration schedule of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine for the treatment of various neurological disorders.
2. Future studies should investigate the potential use of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in combination with other drugs for the treatment of neurological disorders.
3. The development of new TSPO ligands with longer half-lives and higher selectivity could improve the accuracy of neuroinflammation measurement in animal studies.
4. Future studies should investigate the potential use of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in imaging neuroinflammation in humans using PET imaging.
5. The potential use of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in the diagnosis and treatment of other inflammatory disorders, such as rheumatoid arthritis, should be investigated.

Méthodes De Synthèse

The synthesis of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine involves several steps, including the reaction of 3,4-dichlorobenzylamine with 2-amino-5-phenyl-1,3,4-thiadiazole, followed by the reaction of the resulting intermediate with 2-chloro-5-(4-methoxyphenyl)pyrimidine. The final step involves the methylation of the amine group using methyl iodide.

Applications De Recherche Scientifique

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in imaging neuroinflammation using positron emission tomography (PET) imaging.

Propriétés

Nom du produit

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine

Formule moléculaire

C18H13Cl2N7

Poids moléculaire

398.2 g/mol

Nom IUPAC

4-(3,4-dichlorophenyl)-N-methyl-5-(1-phenyltetrazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C18H13Cl2N7/c1-21-18-22-10-13(16(23-18)11-7-8-14(19)15(20)9-11)17-24-25-26-27(17)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22,23)

Clé InChI

LGZDIGBBDWQUOE-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC=CC=C4

SMILES canonique

CNC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.